Tiotropium-d3 Bromide is a stable isotope-labeled derivative of tiotropium bromide, primarily utilized in pharmacological studies and analytical chemistry. The compound is recognized for its application in the treatment of chronic obstructive pulmonary disease and asthma through its anticholinergic properties. The labeling with deuterium (D3) allows for enhanced tracking and quantification in biological systems, making it a valuable tool in research.
Tiotropium-d3 Bromide is synthesized from the parent compound tiotropium bromide, which was first disclosed in patent literature. It is commercially available from various chemical suppliers and is typically produced through specialized synthesis methods that incorporate deuterated precursors.
Tiotropium-d3 Bromide falls under the category of muscarinic acetylcholine receptor antagonists. It is classified as a pharmaceutical compound used primarily for respiratory diseases due to its bronchodilator effects.
The synthesis of Tiotropium-d3 Bromide involves several steps that typically include:
The molecular formula for Tiotropium-d3 Bromide is , with a molecular weight of 475.43 g/mol. The structure features a complex bicyclic system with a quaternary ammonium group that contributes to its pharmacological activity.
The compound's structure can be represented as follows:
Tiotropium-d3 Bromide undergoes various chemical reactions typical for quaternary ammonium compounds, including:
The reactions are generally conducted under controlled conditions to ensure that the integrity of the deuterated label is maintained throughout the process .
Tiotropium-d3 Bromide acts as a competitive antagonist at muscarinic acetylcholine receptors, specifically targeting M1 and M3 subtypes found in bronchial smooth muscle. By blocking acetylcholine from binding to these receptors, tiotropium induces bronchodilation, leading to improved airflow in patients with obstructive airway diseases.
The efficacy of tiotropium as an anticholinergic agent has been demonstrated through various clinical studies, showing significant improvements in lung function and symptom relief in patients with chronic obstructive pulmonary disease .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy confirm the presence of deuterium and assess structural integrity .
Tiotropium-d3 Bromide is primarily utilized in:
Tiotropium-d3 bromide is a deuterated derivative of the long-acting muscarinic antagonist tiotropium bromide, where three hydrogen atoms at the N-methyl group are replaced by deuterium atoms (tridetteration). This modification yields the molecular formula C₁₉H₁₉D₃BrNO₄S₂, with a molecular weight of 475.43 g/mol, compared to 472.41 g/mol for the non-deuterated parent compound [5] [7]. The compound retains the core structure of tiotropium: a scopine ester linked to a 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid moiety, with deuterium specifically incorporated at the quaternary ammonium methyl group (N-CH₃ → N-CD₃) [6] [7].
The stereochemistry remains critical, as evidenced by the IUPAC name: [(1R,2R,4S,5S)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonan-7-yl] 2-hydroxy-2,2-di(thiophen-2-yl)acetate bromide [6]. The SMILES notation ([2H]C([2H])([2H])[N@+]1(C)[C@H](C2)[C@](O3)([H])[C@]3([H])[C@@H]1C[C@@H]2OC(=O)C(O)(c1ccc s1)c1cccs1.[Br-]
) and InChI key confirm both isotopic labeling and chiral configuration [1] [7].
Table 1: Structural Identifiers of Tiotropium-d3 Bromide
Property | Identifier |
---|---|
CAS Number | 1127226-56-5 |
Molecular Formula | C₁₉H₁₉D₃BrNO₄S₂ |
IUPAC Name | [(1R,2R,4S,5S)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonan-7-yl] 2-hydroxy-2,2-di(thiophen-2-yl)acetate bromide |
SMILES | [2H]C([2H])([2H])[N@+]1(C)[C@H](C2)[C@](O3)([H])[C@]3([H])[C@@H]1C[C@@H]2OC(=O)C(O)(c1cccs1)c1cccs1.[Br-] |
Purity Specifications | ≥95% (HPLC); ≥99% deuterium enrichment [5] [6] |
The industrial synthesis leverages reductive deuteration of scopolamine intermediates or direct quaternization of scopine esters. A patented route involves reacting scopine with deuterated 2-hydroxy-2,2-di(thienyl)acetic acid under activating agents (e.g., thionyl chloride), followed by N-methylation using deuterated methyl bromide (CD₃Br) [4]. Crucially, the quaternization step employs CD₃Br in aprotic solvents (e.g., dichloromethane or acetone) with strict temperature control (0–25°C) to minimize isotopic scrambling [4].
Alternative pathways include catalytic deuteration of pre-formed tiotropium bromide using metal catalysts (e.g., zinc or palladium) in deuterium oxide (D₂O), though this risks reduced isotopic purity [4]. Purification typically involves recrystallization from isopropanol/water mixtures, exploiting solubility differences between deuterated and non-deuterated species [4] [6].
Tiotropium-d3 bromide is isolated as a crystalline solid with hygroscopic tendencies [5] [6]. Its solubility profile mirrors the non-deuterated form: highly soluble in water and methanol (>50 mg/mL), moderately soluble in ethanol, and sparingly soluble in acetonitrile (<1 mg/mL) [1] [7]. The deuterium substitution minimally impacts polarity but enhances thermal stability slightly due to stronger C-D bonds [5].
Stability studies indicate the compound decomposes under prolonged light exposure or at temperatures >40°C. Storage recommendations include protection from light at -20°C [6]. While crystallographic data for the deuterated form is limited, X-ray studies of non-deuterated tiotropium bromide confirm a monoclinic crystal system (space group P2₁) with the bromide anion stabilizing the quaternary ammonium cation through ionic bonding [3].
Table 2: Physicochemical Properties of Tiotropium-d3 Bromide
Property | Characteristics |
---|---|
Physical Form | Off-white crystalline solid [5] |
Solubility | Water: >50 mg/mL; Methanol: >50 mg/mL; Ethanol: ~10 mg/mL; Acetonitrile: <1 mg/mL |
Stability | Light-sensitive; store at -20°C in inert atmosphere [6] |
Crystal System | Monoclinic (inferred from non-deuterated analog) [3] |
The primary distinction lies in isotopic substitution: Tiotropium-d3 bromide incorporates three deuterium atoms at the N-methyl group, increasing its molecular mass by 3 atomic mass units versus non-deuterated tiotropium bromide (C₁₉H₂₂BrNO₄S₂; MW 472.41) [3] [7]. This modification does not alter receptor binding affinity, as the deuterated methyl group lies outside the pharmacophore region responsible for muscarinic M3 receptor antagonism [1] [7].
Deuteration significantly alters metabolic stability. In vitro studies show reduced N-demethylation rates (via CYP2D6/CYP3A4) due to the kinetic isotope effect, where C-D bond cleavage requires higher activation energy than C-H bonds [1] [7]. This property makes tiotropium-d3 invaluable as an internal standard in mass spectrometry-based bioanalytical assays, minimizing metabolic interference during quantification [5] [6].
Table 3: Isotopic Effects in Tiotropium-d3 Bromide vs. Non-deuterated Form
Parameter | Tiotropium-d3 Bromide | Non-deuterated Tiotropium Bromide |
---|---|---|
Molecular Weight | 475.43 g/mol [7] | 472.41 g/mol [3] |
Key Metabolic Pathway | Slowed CYP-mediated N-demethylation [1] | Standard N-demethylation [3] |
Primary Application | Isotopic tracer; pharmacokinetic studies [5] | Therapeutic bronchodilation [3] |
The compounds share identical chiral centers and spatial configuration, ensuring their biological recognition profiles remain closely aligned [6] [7]. However, deuterated analogs may exhibit altered crystallization kinetics due to subtle differences in vibrational frequencies, potentially affecting polymorph formation [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2